Methyl 4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis for CGRP Receptor Inhibition
The compound plays a crucial role in the enantioselective synthesis processes aimed at developing inhibitors for the CGRP (calcitonin gene-related peptide) receptor, highlighting its potential in treating conditions associated with CGRP, such as migraines. A notable study demonstrates a convergent, stereoselective, and economical synthesis of a potent CGRP receptor antagonist, emphasizing the chemical's importance in synthesizing therapeutically relevant entities (Cann et al., 2012).
Antihypertensive Agents Development
Research into the synthesis of piperidine derivatives with a quinazoline ring system, akin to the structure of interest, has shown potential in creating antihypertensive agents. Specific derivatives have demonstrated significant hypotensive effects in animal models, indicating the compound's utility in developing new treatments for high blood pressure (Takai et al., 1986).
Antibacterial Applications
The compound's structural motifs are found in research focused on developing new antibacterial agents. Synthesis efforts targeting derivatives of quinolones and quinazolines with modifications at specific positions have led to compounds with promising antibacterial activities against a range of pathogens, demonstrating the broader implications of this chemical structure in combating bacterial infections (Miyamoto et al., 1990).
Antipsychotic Drug Development
Further applications include the synthesis of heterocyclic carboxamides as potential antipsychotic agents, where related structures have been evaluated for their binding affinities to dopamine and serotonin receptors. This line of research underscores the compound's relevance in the quest for new treatments for psychiatric disorders, offering insights into the structural requirements for receptor affinity and activity (Norman et al., 1996).
Properties
IUPAC Name |
methyl 4-oxo-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18(25)13-7-8-14-15(12-13)20-19(27)22(17(14)24)11-5-6-16(23)21-9-3-2-4-10-21/h7-8,12H,2-6,9-11H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STICWIXQFQEKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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